molecular formula C11H23NO3 B123265 N-Boc-DL-Leucinol CAS No. 142121-48-0

N-Boc-DL-Leucinol

Cat. No. B123265
M. Wt: 217.31 g/mol
InChI Key: LQTMEOSBXTVYRM-UHFFFAOYSA-N
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Description

N-Boc-DL-Leucinol is a precursor to enantiomerically pure α-methyl amines . It is used as a starting material for the synthesis of enantiopure homo-β-amino acids and N-protected α-amino aldehydes . It is also used in the total synthesis of the gastro-protective amicoumacin C .


Synthesis Analysis

N-Boc-DL-Leucinol can be synthesized from their saturated analogues via oxidation of intermediate 2,5-disubstituted-oxazol-5-(4H)-ones with pyridinium tribromide followed by opening of the produced unsaturated oxazol-5-(4H)-one derivatives in organic-aqueous solution with a catalytic amount of trifluoroacetic acid or by a basic hydrolysis .


Molecular Structure Analysis

The molecular formula of N-Boc-DL-Leucinol is C11H23NO3 .


Chemical Reactions Analysis

N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing. Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .


Physical And Chemical Properties Analysis

N-Boc-DL-Leucinol has a molecular weight of 217.31 g/mol . It has a density of 0.983 g/mL at 25 °C (lit.) and a boiling point of 213 °C (lit.) . The refractive index n20/D is 1.449 (lit.) .

Scientific Research Applications

Polymer Science and Material Chemistry

  • pH-Responsive Chiral Polymers : N-Boc-DL-Leucinol has been utilized in the synthesis of amino acid-based chiral monomers for controlled polymerization. These polymers exhibit pH-responsive behavior due to the presence of primary amine moieties at the side chains after deprotection of Boc groups. Such polymers are attractive for drug delivery applications and for the conjugation of biomolecules (Bauri, Roy, Pant, & De, 2013).

  • Temperature and pH Responsive Copolymers : Research has demonstrated the use of N-Boc-DL-Leucinol in the synthesis of dual pH and temperature-responsive helical copolymer libraries. These copolymers, containing varying proportions of Boc-L/D-Leu-HEMA, exhibit unique solubility behavior in aqueous solutions, which is critical for potential biomedical applications, such as in controlled drug release (Bauri, Pant, Roy, & De, 2013).

Medicinal Chemistry and Drug Development

  • Synthesis of Drug Precursors : N-Boc-DL-Leucinol has been applied in the synthesis of C-13 side chain precursors of the 9-dihydrotaxane analogue ABT-271, showcasing its role in the preparation of complex molecular architectures with high stereochemical purity, which is essential for drug discovery and development processes (Leanna et al., 2000).

  • Bioprotective Agent Synthesis : The compound has been involved in an expedited synthesis process of the bioprotective agent JP4-039, indicating its importance in synthesizing compounds with potential therapeutic benefits (Bernardim & Burtoloso, 2014).

Safety And Hazards

N-Boc-DL-Leucinol should be handled with care. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. If ingested or inhaled, seek medical attention immediately .

properties

IUPAC Name

tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTMEOSBXTVYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338066
Record name N-Boc-DL-Leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-hydroxy-4-methylpentan-2-yl)carbamate

CAS RN

142121-48-0
Record name N-Boc-DL-Leucinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate
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